molecular formula C9H8N4O2 B8705760 6-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid

6-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid

Cat. No. B8705760
M. Wt: 204.19 g/mol
InChI Key: HYMIXLCBOZRYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09447117B2

Procedure details

To a solution of the title compound of Step A (730 mg, 4 mmol) in EtOH (10 mL) was added 4 N NaOH (1 mL, 4 mmol). The mixture was heated at 100° C. for 24 h. The reaction mixture was concentrated in vacuo to a white solid which was used without further purification in subsequent steps. MS (ESI) mass calcd. for C9H8N4O2, 204.1. m/z found 205.1 [M+H]+.
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=C(C#N)[C:5]([N:10]2[N:14]=[CH:13][CH:12]=[N:11]2)=[CH:4][CH:3]=1.[OH-:15].[Na+].[CH3:17][CH2:18][OH:19]>>[CH3:1][C:2]1[N:7]=[C:17]([C:18]([OH:15])=[O:19])[C:5]([N:10]2[N:14]=[CH:13][CH:12]=[N:11]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
730 mg
Type
reactant
Smiles
CC1=CC=C(C(=N1)C#N)N1N=CC=N1
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo to a white solid which
CUSTOM
Type
CUSTOM
Details
was used without further purification in subsequent steps

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C(=N1)C(=O)O)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.